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Introduction
Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the apical

sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter

(IBAT).[1][2] By selectively blocking the reabsorption of bile acids in the terminal ileum,

volixibat interrupts their enterohepatic circulation.[3][4] This mechanism of action leads to

increased fecal excretion of bile acids, which in turn stimulates the synthesis of new bile acids

from cholesterol in the liver.[3][4] This guide provides a comprehensive overview of the

pharmacokinetics of volixibat, focusing on its minimal systemic exposure and primary

elimination route, supported by data from clinical studies.

Mechanism of Action: ASBT Inhibition
Volixibat exerts its pharmacological effect by competitively inhibiting the ASBT, a protein

primarily expressed on the luminal surface of enterocytes in the terminal ileum.[3][4] The ASBT

is responsible for the reabsorption of approximately 95% of bile acids from the intestine back

into the portal circulation. By blocking this transporter, volixibat effectively reduces the return

of bile acids to the liver.
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Figure 1: Mechanism of Volixibat Action on Enterohepatic Circulation.

Pharmacokinetic Profile
The pharmacokinetic profile of volixibat is characterized by its minimal systemic absorption,

negligible metabolism, and almost exclusive elimination in the feces as the unchanged parent

compound.[5][6]

Absorption
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Following oral administration, volixibat is minimally absorbed from the gastrointestinal tract. In

a Phase 1 study involving a single oral dose of 50 mg of [14C]-labeled volixibat in healthy

male subjects, plasma concentrations of volixibat were very low, with a range of 0 to 0.179

ng/mL, and were only detectable up to 8 hours post-dose.[5] Due to these low concentrations,

standard pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax

(Maximum Concentration) could not be reliably calculated.[5] Furthermore, no radioactivity was

observed in plasma or whole blood, reinforcing the limited extent of absorption.[5]

Distribution
Given the minimal absorption of volixibat, its distribution into systemic circulation is negligible.

The lack of detectable radioactivity in whole blood and plasma in the human ADME

(Absorption, Distribution, Metabolism, and Excretion) study indicates that volixibat does not

significantly distribute into tissues beyond the gastrointestinal tract.[5]

Metabolism
Volixibat is not metabolized in the body. The only radioactive component detected in the feces

in the ADME study was unchanged parent volixibat.[5][6] This suggests that volixibat is not

subject to first-pass metabolism or systemic metabolism.

Excretion
The primary route of elimination for volixibat is through fecal excretion. In the [14C]-volixibat
ADME study, a mean of 92.3% of the administered radioactive dose was recovered in the

feces, with 69.2% of that being excreted within the first 24 hours.[5] The excreted compound

was identified as unchanged volixibat.[5][6] In contrast, urinary excretion was negligible,

accounting for a mean of only 0.01% of the total radioactivity.[5]

Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic data for volixibat from a

pivotal Phase 1 ADME study and other clinical trials.

Table 1: Plasma Pharmacokinetic Parameters of Volixibat
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Parameter Value Study

Plasma Concentration Range 0 - 0.179 ng/mL
Phase 1, [14C]-Volixibat ADME

Study[5]

Cmax (40 mg BID) 0.10 ng/mL (SE: 0.11)
Phase 1 Dose-Ranging

Study[1]

Cmax (80 mg BID) 0.14 ng/mL (SE: 0.22)
Phase 1 Dose-Ranging

Study[1]

Calculable PK Parameters

(AUC, t½)

Not calculable due to low

plasma concentrations

Phase 1, [14C]-Volixibat ADME

Study[5]

SE: Standard Error

Table 2: Excretion of [14C]-Volixibat Following a Single 50 mg Oral Dose

Excretion Route
Mean Recovery (% of
Administered Dose)

Standard Deviation

Fecal 92.3% ± 5.25%

Urinary 0.01% ± 0.007%

Data from the Phase 1, [14C]-Volixibat ADME Study[5]

Experimental Protocols
[14C]-Volixibat ADME Study (NCT02571192)
Study Design: This was a Phase 1, open-label, single-dose study in healthy adult male

subjects.[5]

Participants: Eight healthy men aged 18-50 years with a body mass index of 18.0-30.0 kg/m ²

were enrolled.[5]

Dosing: A single oral dose of 50 mg of [14C]-volixibat (containing approximately 5.95 µCi of

radioactivity) was administered.[5]
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Sample Collection:

Blood: Collected at pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, and

144 hours post-dose for pharmacokinetic and radioactivity analysis.[6]

Urine: Collected pre-dose and pooled over the intervals of 0-4, 4-8, 8-12, 12-24, 24-48, 48-

72, 72-96, 96-120, and 120-144 hours post-dose.[6]

Feces: All fecal samples were collected from pre-dose until 144 hours post-dose.[5]

Analytical Methods:

Radioactivity Measurement: Total radioactivity in whole blood, plasma, urine, and feces was

determined by liquid scintillation counting.[5]

Metabolite Profiling: Fecal homogenates were analyzed using high-performance liquid

chromatography (HPLC) with radiometric detection to identify and quantify radioactive

components.[6]

Plasma Concentration: Plasma samples were analyzed for volixibat concentrations using a

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

Although the specific parameters of this method are not publicly detailed, a general approach

for similar compounds is described below.
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Pharmacokinetic Analysis Workflow for Volixibat

Oral Administration of Volixibat
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Figure 2: General Experimental Workflow for Volixibat Pharmacokinetic Studies.

General Bioanalytical Method for Volixibat Quantification
(LC-MS/MS)
While a specific validated method for non-radiolabeled volixibat is not publicly available, a

general approach based on methods for similar molecules would likely involve the following

steps:
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Sample Preparation:

Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation to

separate the supernatant.

Feces: Homogenization of a known weight of feces in a suitable buffer, followed by a

liquid-liquid or solid-phase extraction to isolate the analyte from the complex matrix.[7][8]

Chromatographic Separation:

Use of a reverse-phase HPLC column (e.g., C18) to separate volixibat from endogenous

components.

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water

with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or

methanol).

Mass Spectrometric Detection:

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM)

mode for high selectivity and sensitivity.

Ionization would likely be achieved using electrospray ionization (ESI) in the positive ion

mode.

Specific precursor-to-product ion transitions for volixibat and an internal standard would

be monitored for quantification.

Conclusion
The pharmacokinetic profile of volixibat is defined by its minimal systemic absorption and

near-complete fecal excretion as an unchanged drug. This characteristic is consistent with its

mechanism of action as a locally acting inhibitor of the apical sodium-dependent bile acid

transporter in the terminal ileum. The negligible systemic exposure of volixibat suggests a low

potential for systemic side effects, a favorable attribute for a chronically administered therapy.

Further research and publication of detailed analytical methodologies will provide a more

complete understanding for the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684035?utm_src=pdf-custom-synthesis
https://mirumpharma.com/wp-content/uploads/2021/06/499c2664c82e-Volixibat_P1.pdf
https://firstwordpharma.com/story/5959323
https://mirumpharma.com/wp-content/uploads/2021/06/fBA_101__AASLD_poster_M7_16.10.19.pdf
https://mirumpharma.com/our-science/pipeline/
https://pubmed.ncbi.nlm.nih.gov/28702877/
https://pubmed.ncbi.nlm.nih.gov/28702877/
https://conferences.medicom-publishers.com/specialisation/gastroenterology/ddw-2025/vantage-promising-data-of-volixibat-in-cholestatic-pruritus-2/
https://conferences.medicom-publishers.com/specialisation/gastroenterology/ddw-2025/vantage-promising-data-of-volixibat-in-cholestatic-pruritus-2/
https://www.researchgate.net/post/Protocol_for_extraction_of_bile_acids_from_human_faecal_samples_using_HPLC
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3995475/
https://www.benchchem.com/product/b1684035#pharmacokinetics-of-minimally-absorbed-volixibat
https://www.benchchem.com/product/b1684035#pharmacokinetics-of-minimally-absorbed-volixibat
https://www.benchchem.com/product/b1684035#pharmacokinetics-of-minimally-absorbed-volixibat
https://www.benchchem.com/product/b1684035#pharmacokinetics-of-minimally-absorbed-volixibat
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684035?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

